Anti-inflammatory agents: Sulfonamide derivatives containing the (4-methoxyphenyl)sulfonyl group have been investigated as potential stress enhancers for hyperthermia-induced tumor necrosis. These compounds enhanced heat shock-induced cell death and were suggested as potential adjuvants to hyperthermia therapy. []
Antibacterial agents: N-sulfonyl monocyclic β-lactams containing the (4-methoxyphenyl)sulfonyl group have been synthesized and evaluated for their antibacterial activity. []
Antioxidant agents: N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives containing the (4-methoxyphenyl)sulfonyl group have shown promising antioxidant activity in DPPH scavenging assays. []
Cannabinoid receptor inverse agonists: The triaryl bis-sulfone Sch.336, containing the (4-methoxyphenyl)sulfonyl group, has been identified as a selective inverse agonist for the human cannabinoid CB2 receptor. This compound showed potent anti-inflammatory activity in various rodent models, highlighting its potential for treating inflammatory disorders. []
Fructose-1,6-bisphosphatase (FBPase) inhibitors: N-arylsulfonyl-indole-2-carboxamide derivatives containing the (4-methoxyphenyl)sulfonyl group have been identified as potent and selective FBPase inhibitors. These compounds showed significant glucose-lowering effects in animal models of type 2 diabetes, suggesting their potential as antidiabetic agents. []
Related Compounds
Compound Description: This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. [] It has demonstrated high in vitro potency against MMP-2, MMP-8, MMP-9, and MMP-13. []
Relevance: CGS 25966 shares the core (4-methoxyphenyl)sulfonyl moiety with N-[(4-methoxyphenyl)sulfonyl]norleucine. Both compounds belong to the sulfonamide class, with the key difference being the amino acid residue attached to the sulfonamide group (norleucine in the target compound versus a substituted hydroxamic acid derivative in CGS 25966). []
Compound Description: Similar to CGS 25966, this compound is also a broad-spectrum MMP inhibitor. [] It exhibits high in vitro potency against MMP-2, MMP-8, MMP-9, and MMP-13. []
Relevance: CGS 27023A shares the (4-methoxyphenyl)sulfonyl core with N-[(4-methoxyphenyl)sulfonyl]norleucine. Both compounds are sulfonamides, differing in the nature of the substituent attached to the sulfonamide nitrogen. CGS 27023A features a substituted hydroxamic acid derivative, while N-[(4-methoxyphenyl)sulfonyl]norleucine has a norleucine residue. []
Compound Description: This is the parent molecule in a series of synthesized sulfonamide derivatives that exhibit urease inhibitory activity. []
Relevance: While not directly containing the (4-methoxyphenyl)sulfonyl moiety, this compound features a structurally similar (4-methoxyphenethyl)amino sulfonyl group. This structural similarity suggests a potential relationship in terms of biological activity or chemical behavior compared to N-[(4-methoxyphenyl)sulfonyl]norleucine. []
Compound Description: This series comprises various alkyl/aralkyl substituted derivatives of the parent molecule N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide. [] These compounds demonstrated varying levels of urease inhibitory activity. []
Relevance: Similar to their parent compound, these derivatives possess the (4-methoxyphenethyl)amino sulfonyl group, which is structurally related to the (4-methoxyphenyl)sulfonyl moiety of N-[(4-methoxyphenyl)sulfonyl]norleucine. The presence of diverse alkyl/aralkyl substitutions provides insight into structure-activity relationships for this class of compounds. []
Compound Description: This compound features a 2,4,6-trimethylbenzenesulfonamide moiety and a 4-methoxyphenyl group linked via a sulfanyl bridge to a brominated pyrimidine ring. []
Relevance: Although this compound does not directly contain the (4-methoxyphenyl)sulfonyl moiety of N-[(4-methoxyphenyl)sulfonyl]norleucine, it highlights the prevalence of the 4-methoxyphenyl group in conjunction with various sulfonamide derivatives. []
Compound Description: This compound contains a 4-methoxyphenyl group attached to a prop-2-enoate moiety, which is further linked to a 4-methylbenzenesulfonamide group. []
Relevance: This compound features the 4-methoxyphenyl group commonly found in the studied sulfonamide derivatives, including N-[(4-methoxyphenyl)sulfonyl]norleucine. The presence of a different sulfonamide group and various other functional groups allows for a comparison of structural features and potential biological activities. []
Compound Description: This compound contains a phenylsulfonyl group attached to a bromo-indole moiety, which is further linked to a 5-methoxyphenyl group. []
Relevance: While not possessing the exact (4-methoxyphenyl)sulfonyl group, this compound features the structurally related phenylsulfonyl moiety and a 5-methoxyphenyl group, highlighting the use of similar building blocks in designing sulfonamide derivatives. This allows for comparison of structural features and potential biological activities with N-[(4-methoxyphenyl)sulfonyl]norleucine. []
Compound Description: This compound features a p-toluenesulfonylamino group attached to a propan-1-one moiety, which is further linked to a 4-methoxyphenyl group. []
Relevance: This compound shares the 4-methoxyphenyl group with N-[(4-methoxyphenyl)sulfonyl]norleucine and demonstrates the use of similar building blocks in designing sulfonamide derivatives. The structural variations offer insight into the impact of different sulfonamide moieties on potential biological activities. []
Compound Description: This is a radiopharmaceutical designed to measure pyruvate kinase M2 (PKM2) levels using positron emission tomography (PET). [, ] It exhibits significant uptake in high-grade gliomas compared to low-grade gliomas. []
Relevance: [18F]DASA-23 directly incorporates the (4-methoxyphenyl)sulfonyl moiety of N-[(4-methoxyphenyl)sulfonyl]norleucine as part of its structure. This highlights the utility of this specific sulfonamide group in designing molecules with biological activity and potential for medical applications. [, ]
Compound Description: Sch.336 is a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). [] It exhibits anti-inflammatory effects by impairing leukocyte migration. []
Relevance: Sch.336 incorporates the (4-methoxyphenyl)sulfonyl moiety of N-[(4-methoxyphenyl)sulfonyl]norleucine within its structure, showcasing the continued use of this sulfonamide group in diverse pharmacological contexts. []
N-(5-chloro-2-methoxyphenyl)benzene sulfonamide
Compound Description: This compound is the parent molecule in a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides synthesized for biological evaluation. []
Relevance: Although this compound does not have the (4-methoxyphenyl)sulfonyl group of N-[(4-methoxyphenyl)sulfonyl]norleucine, it belongs to the broader class of aryl sulfonamides, showcasing the common use of this chemical group in medicinal chemistry. []
Compound Description: This series of compounds is derived from the parent compound N-(5-chloro-2-methoxyphenyl)benzene sulfonamide, featuring various N-substituents. [] Several of these compounds exhibited prominent inhibitory activity against the acetylcholinesterase enzyme. []
Relevance: While structurally different from N-[(4-methoxyphenyl)sulfonyl]norleucine, these N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides belong to the same broad class of aryl sulfonamides, highlighting the diverse applications of this chemical group in drug development. []
Compound Description: TMI-1 is a dual tumor necrosis factor (TNF) alpha-converting enzyme (TACE) and matrix metalloproteinase (MMP) inhibitor. [] It exhibits potent anti-inflammatory effects in rodent models of rheumatoid arthritis. []
Relevance: Although structurally distinct from N-[(4-methoxyphenyl)sulfonyl]norleucine, TMI-1 belongs to the sulfonamide class of compounds. It highlights the diverse functionalities that can be incorporated into sulfonamides for achieving specific biological activities. []
Compound Description: NNGH is a matrix metalloproteinase 3 (MMP-3) inhibitor. [] It has been shown to enhance hyperthermia-induced tumor necrosis in HeLa cells. []
Relevance: NNGH shares the (4-methoxyphenyl)sulfonyl moiety with N-[(4-methoxyphenyl)sulfonyl]norleucine. Both compounds belong to the sulfonamide class and demonstrate the utilization of this chemical group in designing molecules with biological activity. []
Compound Description: MMI270 is an MMP-3 inhibitor. [] Similar to NNGH, it also enhances hyperthermia-induced tumor necrosis in HeLa cells. []
Relevance: While not possessing the exact (4-methoxyphenyl)sulfonyl group, MMI270 features a closely related 4-methoxysulfonyl moiety linked to a substituted amino group. This structural similarity to N-[(4-methoxyphenyl)sulfonyl]norleucine places both compounds within the broader category of sulfonamides, emphasizing the versatility of this chemical group for achieving specific biological activities. []
4-cyano-N-(4-methoxyphenyl)benzenesulfonamide (I)
Compound Description: Compound I is a 4,4'-disubstituted N-phenylbenzenesulfonamide with a cyano group at the para position of the benzenesulfonamide ring and a methoxy group at the para position of the N-phenyl ring. []
Relevance: This compound highlights the prevalence of the 4-methoxyphenyl group in various sulfonamide derivatives, including N-[(4-methoxyphenyl)sulfonyl]norleucine. []
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide (II)
Compound Description: Compound II is a 4,4'-disubstituted N-phenylbenzenesulfonamide with a trifluoromethyl group at the para position of the benzenesulfonamide ring and a methoxy group at the para position of the N-phenyl ring. []
Relevance: This compound shares the 4-methoxyphenyl group with N-[(4-methoxyphenyl)sulfonyl]norleucine, demonstrating the diverse applications of this chemical group within the broader class of aryl sulfonamides. []
Compound Description: Compound III is a 4,4'-disubstituted N-phenylbenzenesulfonamide with an iodo group at the para position of the benzenesulfonamide ring and a methoxy group at the para position of the N-phenyl ring. []
Relevance: This compound features the 4-methoxyphenyl group commonly found in the studied sulfonamide derivatives, including N-[(4-methoxyphenyl)sulfonyl]norleucine. The varying halogen substituents on the benzenesulfonamide ring provide insights into structure-activity relationships for this class of compounds. []
Compound Description: Compound IV is a 4,4'-disubstituted N-phenylbenzenesulfonamide with a bromo group at the para position of the benzenesulfonamide ring and a methoxy group at the para position of the N-phenyl ring. []
Relevance: Similar to compound III, this compound shares the 4-methoxyphenyl group with N-[(4-methoxyphenyl)sulfonyl]norleucine and highlights the impact of halogen substituents on the benzenesulfonamide ring. []
Compound Description: Compound V is a 4,4'-disubstituted N-phenylbenzenesulfonamide with a chloro group at the para position of the benzenesulfonamide ring and a methoxy group at the para position of the N-phenyl ring. []
Relevance: This compound highlights the prevalence of the 4-methoxyphenyl group in various sulfonamide derivatives, including N-[(4-methoxyphenyl)sulfonyl]norleucine, and further illustrates the impact of halogen substituents on the benzenesulfonamide ring. []
Compound Description: Compound VI is a 4,4'-disubstituted N-phenylbenzenesulfonamide with a fluoro group at the para position of the benzenesulfonamide ring and a methoxy group at the para position of the N-phenyl ring. []
Relevance: This compound shares the 4-methoxyphenyl group with N-[(4-methoxyphenyl)sulfonyl]norleucine and allows for comparison of structural features and potential biological activities with various halogen substituents on the benzenesulfonamide ring. []
N-(2-methoxyphenyl) benzenesulfonamide (3)
Compound Description: This compound serves as a precursor for synthesizing N-substituted sulfonamides. []
Relevance: While structurally different from N-[(4-methoxyphenyl)sulfonyl]norleucine, it highlights the use of a methoxyphenyl group linked to a sulfonamide moiety, demonstrating the versatility of this chemical motif in medicinal chemistry. []
Compound Description: This compound, obtained by brominating N-(2-methoxyphenyl) benzenesulfonamide, is used as a precursor for further modifications. []
Relevance: This compound showcases the application of halogenation in modifying sulfonamides and provides a basis for comparing the structural and biological impact of such modifications compared to N-[(4-methoxyphenyl)sulfonyl]norleucine. []
Compound Description: This series of aryl sulfonyl azides was studied for the impact of ortho- and para- substituents on their structural and kinetic properties. []
Compound Description: These are ureidobenzenesulfonyl chlorides synthesized from corresponding ureas and chlorosulfonic acid. [] They served as precursors for further derivatization and reactions with hydrazine and sodium azide. []
Relevance: These compounds, while structurally different from N-[(4-methoxyphenyl)sulfonyl]norleucine, highlight the use of a methoxyphenyl group in conjunction with a sulfonyl chloride moiety, demonstrating the importance of this aromatic group in designing sulfonamide-based molecules. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.